N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-tert-butylbenzyl chloride and 2-furylmethylamine. These intermediates are then reacted with 4-methoxyphenoxyacetic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
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Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Properties
Molecular Formula |
C25H29NO4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)20-9-7-19(8-10-20)16-26(17-23-6-5-15-29-23)24(27)18-30-22-13-11-21(28-4)12-14-22/h5-15H,16-18H2,1-4H3 |
InChI Key |
AAZQRJGISNBFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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